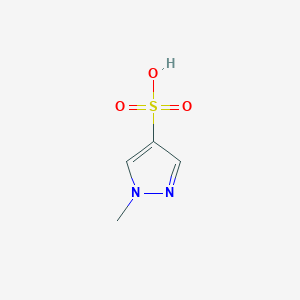

1-Methyl-1h-pyrazole-4-sulfonic acid

Description

Contextual Overview of Pyrazole (B372694) Derivatives in Academic Research

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical research and development endeavors. globalresearchonline.netnih.gov Derivatives of pyrazole are recognized as "biologically privileged" structures due to their extensive presence in compounds exhibiting a wide spectrum of pharmacological and biological activities. nih.govmdpi.com In medicinal chemistry, the pyrazole nucleus is a key component in numerous established drugs, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole, demonstrating its versatility across different therapeutic areas. nih.govroyal-chem.com

The research interest in pyrazole derivatives stems from their broad bioactivities, which include anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and analgesic properties. royal-chem.comnih.gov The unique chemical structure of the pyrazole ring, which allows for various substitution reactions, provides chemists with ample opportunities to design and synthesize novel molecules with enhanced efficacy and selectivity for specific biological targets. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are used in the manufacturing of effective pesticides and herbicides. royal-chem.com The continuous exploration of new pyrazole analogues is a dynamic area of research, driven by the quest for more potent and less toxic agents for medicine and other technological applications. globalresearchonline.netmdpi.com

Significance of Sulfonic Acid Moieties in Organic and Medicinal Chemistry

The sulfonic acid group (-SO₃H) is a highly significant functional group in both organic and medicinal chemistry, primarily due to its distinct physicochemical properties. numberanalytics.comteachy.ai Sulfonic acids are classified as strong organic acids, often exhibiting acidity greater than their carboxylic acid counterparts. fiveable.mepatsnap.com This strong acidity renders them effective as catalysts in a variety of organic reactions, such as alkylation and esterification. fiveable.mepatsnap.com

A key characteristic imparted by the sulfonic acid moiety is a substantial increase in aqueous solubility. britannica.com This property is crucial in medicinal chemistry, as enhancing the water solubility of a drug candidate can improve its bioavailability. numberanalytics.com The introduction of a sulfonic acid group into a molecule makes it more polar and hydrophilic. numberanalytics.com This functional group is also instrumental in the synthesis of a wide range of materials. It is a fundamental component in the manufacturing of detergents, water-soluble dyes, and ion-exchange resins used for water purification. teachy.aipatsnap.combritannica.com In pharmaceuticals, the sulfonation of molecules is a strategy used to produce sulfonamide antibiotics and other drugs with improved pharmacological profiles. numberanalytics.comteachy.ai

Rationale for Research on 1-Methyl-1H-pyrazole-4-sulfonic Acid

The scientific rationale for investigating this compound is rooted in the strategic combination of its two primary structural components: the 1-methyl-pyrazole core and the sulfonic acid functional group. The pyrazole ring system is a well-established pharmacophore known for its diverse biological activities. globalresearchonline.netnih.gov The methylation at the N-1 position of the pyrazole ring is a common modification in the design of bioactive molecules, often influencing the compound's metabolic stability and binding interactions.

The attachment of a sulfonic acid group at the C-4 position introduces the potent characteristics of this functional group to the pyrazole scaffold. globalresearchonline.net The primary motivations for this molecular design include:

Modulating Physicochemical Properties: The highly polar sulfonic acid group is expected to significantly increase the aqueous solubility of the pyrazole core, a desirable trait for potential pharmaceutical applications. numberanalytics.combritannica.com

Creating Novel Building Blocks: The compound serves as a versatile intermediate or building block in organic synthesis. frontierspecialtychemicals.com The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, opening pathways to new classes of pyrazole derivatives. nih.gov For instance, the related 1-Methyl-1H-pyrazole-4-sulfonyl chloride is used as a precursor in chemical synthesis. chemsrc.comsigmaaldrich.com

Exploring New Biological Activities: The combination of the biologically active pyrazole moiety with the strongly acidic and hydrophilic sulfonic acid group could lead to novel pharmacological profiles or enhanced activity in known areas, such as enzyme inhibition or receptor binding.

Applications in Materials Science: Given that sulfonic acids are used in catalysts and ion-exchange resins, this compound could be investigated for its potential use in creating new functional materials, such as specialized resins or catalysts where the pyrazole ring contributes to specific binding or catalytic properties. patsnap.com

In essence, research into this compound is driven by the hypothesis that its unique hybrid structure will yield a compound with valuable properties for medicinal chemistry, organic synthesis, and materials science.

Data Tables

Table 1: Chemical and Physical Properties of Pyrazole-4-Sulfonic Acids This table provides available data for this compound and its parent compound for context.

| Property | Value (this compound) | Value (1H-Pyrazole-4-sulfonic acid) | Reference |

| Molecular Formula | C₄H₆N₂O₃S | C₃H₄N₂O₃S | bldpharm.com, nih.gov |

| Molecular Weight | Data not available in sources | 148.14 g/mol | nih.gov |

| CAS Number | 1798770-47-4 | 438630-65-0 | bldpharm.com, nih.gov |

| Canonical SMILES | Data not available in sources | C1=C(C=NN1)S(=O)(=O)O | nih.gov |

| InChIKey | Data not available in sources | XGCDCDCJNZFVSH-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O3S |

|---|---|

Molecular Weight |

162.17 g/mol |

IUPAC Name |

1-methylpyrazole-4-sulfonic acid |

InChI |

InChI=1S/C4H6N2O3S/c1-6-3-4(2-5-6)10(7,8)9/h2-3H,1H3,(H,7,8,9) |

InChI Key |

WHYASBKVZHKQTN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1h Pyrazole 4 Sulfonic Acid and Its Precursors

Established Synthetic Routes to Pyrazole-4-sulfonic Acid Core

The foundational step in synthesizing the target compound is the creation of the pyrazole (B372694) ring functionalized with a sulfonic acid group at the 4-position. This is typically achieved either by direct sulfonation of a pre-formed pyrazole ring or by building the ring from precursors that already contain or facilitate the introduction of the sulfonyl moiety.

Direct sulfonation is a common electrophilic substitution reaction for introducing a sulfonic acid group onto the pyrazole ring. The C4-position of the pyrazole nucleus is particularly susceptible to electrophilic attack.

The choice of sulfonating agent is critical and influences the reaction's outcome and regioselectivity. rsc.org For instance, treating 1-phenylpyrazole (B75819) with oleum (B3057394) (fuming sulfuric acid) results in sulfonation primarily on the phenyl ring, whereas using chlorosulfonic acid in a solvent like chloroform (B151607) directs the sulfonation to the 4-position of the pyrazole ring. rsc.org The pyrazole ring itself is stable to oxidizing agents, allowing for sulfonation reactions under various conditions. slideshare.net

A well-documented procedure involves the use of chlorosulfonic acid, often in conjunction with thionyl chloride, to produce the corresponding pyrazole-4-sulfonyl chloride. nih.govacs.org In one method, 3,5-dimethyl-1H-pyrazole is added to a solution of chlorosulfonic acid in chloroform at 0°C. nih.gov The reaction temperature is then raised to 60°C, and after several hours, thionyl chloride is added to complete the conversion to 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in high yield. nih.govacs.org The sulfonyl chloride can then be hydrolyzed to the sulfonic acid.

Table 1: Comparison of Sulfonation Reagents and Conditions for Pyrazole Derivatives

| Pyrazole Substrate | Reagent(s) | Solvent | Key Conditions | Product | Yield | Citation |

| Pyrazole | H₂SO₄ | - | Not specified | Pyrazole-4-sulfonic acid | - | slideshare.netslideshare.net |

| 1-Phenylpyrazole | Chlorosulfonic acid | Chloroform | Not specified | 1-Phenyl-1H-pyrazole-4-sulfonic acid | - | rsc.org |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60°C, 12h | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90% | nih.gov |

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis. beilstein-journals.org This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.net To obtain a C4-substituted pyrazole, the 1,3-dicarbonyl precursor must contain a suitable group at the C2 position. Alternatively, the unsubstituted pyrazole is formed first and then subjected to sulfonation as described previously.

The versatility of the Knorr synthesis allows for the preparation of a wide range of pyrazole derivatives. beilstein-journals.org The reaction of 1,3-diketones with hydrazine is a general and efficient route to the pyrazole core. organic-chemistry.org Another established variation involves the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, which initially yields pyrazolines. nih.gov These intermediates are then oxidized in situ to form the aromatic pyrazole ring. nih.gov

The synthesis of pyrazoles can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with arylhydrazines. researchgate.net These reactions highlight the fundamental approach of constructing the heterocyclic ring from acyclic precursors, which serves as a primary route to the pyrazole scaffold before functionalization. researchgate.net

N-Methylation Strategies for 1-Position Functionalization

To synthesize 1-methyl-1H-pyrazole-4-sulfonic acid, a methyl group must be introduced at the N1 position of the pyrazole ring. This can be accomplished either by direct methylation of a pyrazole-4-sulfonic acid precursor or by utilizing methylhydrazine during the initial ring formation.

Direct N-methylation is a common strategy. For example, 3,5-dimethyl-1H-pyrazole can be deprotonated with a base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF), followed by the addition of methyl iodide to yield 1,3,5-trimethyl-1H-pyrazole. nih.gov This demonstrates a standard procedure for N-alkylation of the pyrazole ring. nih.gov A similar approach involves the methylation of methyl pyrazole-4-carboxylate using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF), which provides methyl 1-methyl-1H-pyrazole-4-carboxylate in high yield. chemicalbook.com This ester can then be hydrolyzed and sulfonated, or sulfonated and then hydrolyzed.

An alternative to post-cyclization methylation is to use a substituted hydrazine in the cyclocondensation step. A patented process describes reacting an intermediate, alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, with a methylhydrazine aqueous solution to directly form the 1-methyl-1H-pyrazole ring. google.com

Table 2: Selected N-Methylation Conditions for Pyrazole Derivatives

| Pyrazole Substrate | Methylating Agent | Base | Solvent | Product | Yield | Citation |

| 3,5-Dimethyl-1H-pyrazole | Methyl iodide | Potassium tert-butoxide | THF | 1,3,5-Trimethyl-1H-pyrazole | 78% | nih.gov |

| Methyl 1H-pyrazole-4-carboxylate | Methyl iodide | Potassium carbonate | DMF | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 90% | chemicalbook.com |

| Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate | Methylhydrazine | Potassium carbonate | Toluene/Water | Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate | - | google.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as solvent, catalyst, temperature, and pressure is critical for maximizing the yield and purity of this compound and its precursors.

The choice of solvent can profoundly influence reaction efficiency, rate, and even the product distribution in pyrazole synthesis. While traditional syntheses often rely on organic solvents like chloroform or dichloromethane (B109758) nih.gov, green chemistry has prompted the exploration of more benign alternatives. thieme-connect.com For instance, in the synthesis of certain pyranopyrazoles, reactions were found to be unsuccessful in nonpolar solvents but gave poor yields in polar-protic solvents like methanol (B129727) or ethanol, with water being the most effective medium. thieme-connect.com The optimization of solvent is highly specific to the reaction mechanism. In a study on thymol (B1683141) para-sulfonation, various non-polar and halogenated solvents were tested to improve yield. researchgate.net

Below is a table illustrating the effect of different solvents on the yield of a model pyrazole synthesis reaction.

| Solvent | Yield (%) | Reference |

| Water | 94 | nih.gov |

| Ethanol | 85 | nih.gov |

| Dichloromethane (DCM) | 78 | nih.gov |

| Toluene | 72 | nih.gov |

| Acetonitrile (B52724) | 65 | nih.gov |

| Solvent-free | 98 | nih.gov |

Table 1: Effect of solvent on the yield of a model reaction involving phenylhydrazine, ethyl acetoacetate, and 4-nitrobenzaldehyde (B150856) at 80 °C. nih.gov

The catalyst is a key component in many synthetic routes for pyrazoles, influencing both reaction rate and selectivity. For sulfonation and related reactions, both traditional and green catalysts are employed. Chlorosulfonic acid is a common reagent for direct sulfonation. nih.gov Brønsted acid catalysts like camphorsulfonic acid have been used for the N-alkylation of pyrazoles. mdpi.com

In line with green chemistry principles, solid acid catalysts are gaining significant interest. nih.gov Silica-supported perchloric acid (SBPASA) has been shown to be a highly efficient and reusable catalyst for pyrazole synthesis, outperforming others like Amberlyst, sulfonated zirconia, and zeolites. nih.gov Polyvinylsulfonic acid (PVSA) has also been identified as a novel, biodegradable, and recyclable Brønsted acid catalyst for pyrazole synthesis. researchgate.net The selection often involves screening various catalysts to find the one that provides the highest yield under the mildest conditions.

The amount of catalyst, or catalyst loading, is also a critical parameter to optimize. For a typical synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), a catalyst loading of 200 mg of SBPASA was found to be optimal for a reaction at the 2 mmol scale. nih.gov

| Catalyst | Yield (%) | Reusability (Cycles) | Reference |

| SBPASA | 94–98 | >5 | nih.gov |

| Amberlyst | 45–60 | Limited | nih.gov |

| Sulfonated Zirconia | 45–60 | Limited | nih.gov |

| Zeolites | 20–35 | Low | nih.gov |

| Polyvinylsulfonic acid (PVSA) | >90 | >4 | researchgate.net |

Table 2: Comparison of different solid acid catalysts for pyrazole synthesis. nih.govresearchgate.net

Temperature is a crucial parameter that governs reaction kinetics. For the sulfonylation of pyrazoles with chlorosulfonic acid, the reaction mixture is typically cooled to 0 °C during initial addition and then heated to around 60 °C for several hours to drive the reaction to completion. nih.gov In other syntheses, such as the N-alkylation of pyrazoles, reactions are often run at room temperature (25–30 °C). nih.gov However, some processes require elevated temperatures; for example, the reaction of a 1H-pyrazole with Selectfluor® to create a fluorinated pyrazole is conducted at 90 °C. mdpi.com An optimization study of a para-sulfonation reaction found that low temperatures (0–5 °C) significantly increased the yield, while temperatures at or above 40 °C prevented the reaction from occurring. researchgate.net

Pressure is less commonly a key parameter in small-scale laboratory synthesis of pyrazoles unless gaseous reagents are involved. One patent describes a process where carbon dioxide gas is introduced to generate carbonic acid in situ, with the pressure maintained around 1 kg/cm ² to control the pH of the reaction mixture. google.com

Transitioning a synthetic route from a small laboratory batch to a larger preparative or industrial scale introduces significant challenges that must be addressed for a safe, efficient, and economical process. google.comresearchgate.net Key parameters that are manageable on a gram scale, such as heat transfer, mixing, and addition rates, become critical on a kilogram scale. researchgate.net

For exothermic reactions, such as the sulfonylation of pyrazoles or the reaction of hydrazine hydrate (B1144303) with pentane-2,4-dione nih.gov, effective heat management is crucial. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to temperature spikes, potentially causing side reactions, product degradation, or unsafe conditions. researchgate.net Therefore, scaling up requires careful engineering controls, such as jacketed reactors with precise temperature control and adjusted rates of reagent addition.

Mixing is another critical factor. Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in lower yields and the formation of impurities. The choice of reactor and stirrer design is vital for maintaining a homogeneous reaction mixture.

Furthermore, the isolation and purification of the final product may need to be adapted for larger quantities. Precipitation and filtration, common in the lab, must be optimized for handling large volumes of solids and solvents. researchgate.net For some processes, transitioning from a batch synthesis to a continuous flow chemistry setup can mitigate many of the risks associated with scaling up, particularly for hazardous steps like diazotization. researchgate.net A patent for a large-scale pyrazole synthesis highlights the importance of using a two-phase system and a weak base to promote the ring-closure reaction, which can improve yield and purity on a larger scale. google.com

Chemical Reactivity and Transformations of 1 Methyl 1h Pyrazole 4 Sulfonic Acid

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong acid moiety that serves as a versatile handle for chemical derivatization. Its reactions typically proceed through the activation of the sulfur atom, most commonly by conversion to a more reactive sulfonyl chloride intermediate (-SO₂Cl). This intermediate is readily prepared by treating the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). nih.gov

The conversion of 1-methyl-1H-pyrazole-4-sulfonic acid into sulfonate esters and sulfonamides represents a cornerstone of its chemical utility, enabling its incorporation into a diverse array of larger molecules.

Sulfonates (Sulfonate Esters): These derivatives are formed by reacting the corresponding sulfonyl chloride with alcohols or phenols. Research has shown that pyrazole (B372694) sulfonyl chlorides react with substituted phenols in the presence of a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as acetonitrile (B52724) (CH₃CN). frontiersin.org This reaction yields the desired sulfonate ester, effectively linking the pyrazole core to an aryl group through a sulfonate bridge. frontiersin.orgfrontiersin.org

Sulfonamides: The synthesis of sulfonamides is achieved by the reaction of the pyrazole-4-sulfonyl chloride with primary or secondary amines. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) and facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), which neutralizes the hydrogen chloride byproduct. nih.gov This method provides high yields of the corresponding N-substituted pyrazole-4-sulfonamides, which are prominent structural motifs in medicinal chemistry. nih.gov

The terms esterification and amidation in the context of sulfonic acids refer to the formation of sulfonate esters and sulfonamides, respectively, as detailed in the section above. The general transformation involves the reaction of an activated sulfonic acid derivative, typically 1-methyl-1H-pyrazole-4-sulfonyl chloride, with an alcohol or amine. nih.govfrontiersin.org

The following table summarizes representative amidation reactions starting from a pyrazole-4-sulfonyl chloride intermediate.

| Amine Reactant | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylethylamine | DIPEA | DCM | 55 | nih.gov |

| Various ethyl amines | Hunig's base | Not specified | Good yields | nih.gov |

While the sulfonic acid group is generally stable, it can be cleaved from the pyrazole ring under specific and often harsh reaction conditions. This process, known as desulfonation, can occur through several mechanisms.

Research on related pyrazole-4-sulfonyl chlorides has demonstrated that treatment with chlorine in an aqueous acetic acid medium can lead to the elimination of the sulfonyl group as a sulfate (B86663) ion. rsc.org This cleavage is often a prelude to further reactions, such as the cleavage of the pyrazole ring itself. rsc.org

Furthermore, studies on the general stability of sulfonate esters, which are derivatives of sulfonic acid, provide insight into the lability of the carbon-sulfur bond. For instance, highly resistant sulfonate esters can be cleaved by treatment with strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) at low temperatures. nih.gov Refluxing in strong mineral acids, such as 48% hydrobromic acid (HBr), has also been shown to effectively cleave various sulfonate esters, presumably through acid-catalyzed solvolysis. nih.gov These findings suggest that the sulfonic acid group on the 1-methyl-1H-pyrazole ring can be removed under potent acidic conditions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the two nitrogen atoms and any existing substituents. For unsubstituted pyrazole, electrophilic attack occurs predominantly at the C-4 position. scribd.comresearchgate.net The presence of the electron-withdrawing sulfonic acid group at the C-4 position on this compound would be expected to deactivate the ring towards further electrophilic attack.

The halogenation of the pyrazole scaffold is a well-established transformation that primarily targets the C-4 position. researchgate.net In cases where the C-4 position is already substituted, the reaction may be hindered or proceed via an alternative mechanism like ipso-substitution.

Modern synthetic methods utilize N-halosuccinimides (N-chlorosuccinimide, NCS; N-bromosuccinimide, NBS; N-iodosuccinimide, NIS) as efficient and safe halogenating agents. beilstein-archives.org Studies on 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation at the C-4 position proceeds in moderate to excellent yields at room temperature, with dimethyl sulfoxide (B87167) (DMSO) often playing a dual role as both solvent and catalyst. beilstein-archives.org

The following table illustrates the halogenation of a generic pyrazole core at the C-4 position.

| Halogenating Agent | Solvent | Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ or Water | 4-Bromopyrazole | researchgate.net |

| N-Chlorosuccinimide (NCS) | CCl₄ or Water | 4-Chloropyrazole | researchgate.net |

| N-Iodosuccinimide (NIS) | DMSO | 4-Iodopyrazole derivative | beilstein-archives.org |

Nitration and acylation are classic electrophilic aromatic substitution reactions that demonstrate the reactivity of the pyrazole ring.

Nitration: The nitration of pyrazoles introduces a nitro group (-NO₂), typically at the C-4 position. Various nitrating systems have been developed to achieve this transformation. For 1-methylpyrazole (B151067), reaction with a mixture of concentrated nitric acid and trifluoroacetic anhydride (B1165640) can produce 1-methyl-4-nitropyrazole. nih.gov Another green and efficient method involves the use of silicon oxide-bismuth nitrate (B79036) in tetrahydrofuran (B95107) (THF). nih.gov The successful nitration at C-4 underscores the position's susceptibility to electrophilic attack. Applying these conditions to this compound would be challenging, as the strong deactivating nature of the sulfonic acid group combined with the harsh acidic conditions could lead to a complex mixture of products or desulfonation.

Acylation: Acylation of the pyrazole ring, such as through the Vilsmeier-Haack reaction, also occurs at the C-4 position. scribd.com This reaction utilizes a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring. scribd.com Friedel-Crafts acylation, another key acylation method, is generally difficult to perform on pyridine (B92270) and other nitrogen-containing heterocycles because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring system. wikipedia.org This deactivation would be further compounded by the presence of the sulfonic acid group in the target molecule.

Nucleophilic Substitution Reactions

The most significant nucleophilic substitution reactions involving this compound occur at the sulfur atom of the related 1-methyl-1H-pyrazole-4-sulfonyl chloride. The sulfonyl chloride is a crucial intermediate, readily synthesized from the pyrazole by treatment with agents like chlorosulfonic acid. nih.govslideshare.net This sulfonyl chloride is highly susceptible to nucleophilic attack, providing a versatile route to a variety of sulfonamide derivatives.

The reaction with primary or secondary amines, in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in a solvent like dichloromethane (DCM), yields the corresponding N-substituted pyrazole-4-sulfonamides. nih.govacs.org This reaction is a cornerstone in the synthesis of pyrazole-based sulfonamides, which are a prominent class of compounds in medicinal chemistry. nih.gov

A general scheme for this transformation is the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with an amine (R-NH2), leading to the formation of N-alkyl/aryl-1-methyl-1H-pyrazole-4-sulfonamide. Research has demonstrated the synthesis of various pyrazole-4-sulfonamide derivatives by reacting pyrazole-4-sulfonyl chlorides with different amines, achieving moderate to good yields. nih.govscielo.org.mx

Table 1: Synthesis of Pyrazole-4-sulfonamide Derivatives This table is illustrative of the general reaction and conditions, based on analogous pyrazole sulfonamide syntheses.

| Starting Material | Nucleophile (Amine) | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | Dichloromethane | N-(2-phenylethyl)pyrazole-4-sulfonamide | ~55% | nih.govacs.org |

| Pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | Dichloromethane | Corresponding N-substituted pyrazole-4-sulfonamides | 47-65% | nih.gov |

| Hispolon/Dihydrohispolon | 4-Sulfonamidephenyl hydrazine (B178648) hydrochloride | Pyridine | Ethanol | Hispolon/dihydrohispolon pyrazole sulfonamides | Good | scielo.org.mx |

Redox Chemistry of this compound

The redox behavior of this compound is characterized by the general stability of the pyrazole ring and the sulfonic acid group to typical redox conditions.

The pyrazole ring is notably resistant to oxidation due to its aromatic character. slideshare.netpharmaguideline.com Under oxidative conditions, such as treatment with potassium permanganate (B83412) (KMnO₄), the pyrazole nucleus tends to remain intact. slideshare.netyoutube.com Instead, if alkyl side-chains are present on the carbon atoms of the ring, they are preferentially oxidized to carboxylic acids. slideshare.netyoutube.com For this compound, which lacks such oxidizable side chains, the ring is expected to show high stability against common oxidizing agents. Harsh oxidation conditions may lead to ring degradation rather than selective transformation. Electrochemical oxidation methods have also been explored for the functionalization of pyrazole-type compounds, suggesting alternative pathways for oxidation that could lead to C-H functionalization under specific conditions. mdpi.com

Similar to its stability towards oxidation, the pyrazole ring is also resistant to many reducing agents. Unsubstituted pyrazole is stable under conditions like sodium in ethanol. slideshare.net However, catalytic hydrogenation using a metal catalyst can reduce the double bonds in the ring, first yielding a pyrazoline and subsequently a fully saturated pyrazolidine. slideshare.net It is plausible that under such catalytic hydrogenation conditions, the pyrazole ring of this compound could be reduced.

The reduction of the sulfonic acid group itself is a challenging transformation and typically requires strong reducing agents. Specific protocols for the reduction of a pyrazole-4-sulfonic acid to the corresponding thiol or other reduced sulfur species are not widely reported and would likely require specialized reagents.

Derivatization at the N-1 Position

The N-1 position of the pyrazole ring in the title compound is occupied by a methyl group. Further derivatization at this position would necessitate the removal of this group, followed by the introduction of a new substituent. While N-alkylation of N-H pyrazoles is a common reaction, pharmaguideline.com demethylation of an N-methylated heterocycle presents a greater challenge.

A potential pathway for this transformation involves a two-step process. google.com First, the N-methylated pyrazole can be oxidized to its corresponding N-methyl, N-oxide derivative. Subsequent treatment of this N-oxide with a transition metal in a zero oxidation state, or with reagents like ferrocene, can effect N-demethylation to yield the N-H pyrazole. google.com This N-H pyrazole-4-sulfonic acid could then be re-alkylated or arylated using various electrophiles to introduce diverse functional groups at the N-1 position, significantly expanding the structural variety of derivatives obtainable.

Table 2: Potential N-1 Demethylation and Re-alkylation Pathway This table outlines a plausible synthetic sequence for N-1 derivatization.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | This compound N-oxide | google.com |

| 2 | N-Demethylation | Transition metal (e.g., Fe(0)), Ferrocene | 1H-Pyrazole-4-sulfonic acid | google.com |

| 3 | N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-R-1H-pyrazole-4-sulfonic acid | pharmaguideline.com |

Metal Complexation and Coordination Chemistry

Pyrazole and its derivatives are excellent ligands in coordination chemistry, typically coordinating to metal ions through the pyridine-like sp²-hybridized nitrogen atom (N-2). encyclopedia.pubfudutsinma.edu.ng The sulfonic acid group in this compound introduces an additional potential coordination site through its oxygen atoms. This allows the molecule to act as a versatile ligand, potentially exhibiting various coordination modes.

Monodentate Coordination: The ligand can coordinate to a metal center solely through the N-2 atom of the pyrazole ring.

Bidentate Chelation: It can form a chelate ring by coordinating through both the N-2 atom and one of the oxygen atoms of the sulfonate group.

Bridging Coordination: The ligand can bridge two or more metal centers. A common mode is the exo-bidentate bridging fashion, where the two nitrogen atoms of the deprotonated pyrazolate anion bridge two metal centers. encyclopedia.pub Furthermore, the sulfonate group can also act as a bridge between metal ions.

The presence of both nitrogen and oxygen donor atoms allows for the formation of stable complexes with a wide range of transition metals, such as copper, zinc, cobalt, and nickel. fudutsinma.edu.ngnih.gov The resulting metal-organic frameworks or discrete coordination complexes can exhibit interesting structural topologies and properties. For instance, studies on cobalt(II) sulfonamide complexes have shown coordination through both the sulfonamide nitrogen and a sulfonyl oxygen atom. fudutsinma.edu.ng Similarly, coinage metal pyrazolate salts are known to form oligomeric structures, such as trimers and tetramers, which can be further functionalized to create larger, multi-metallic assemblies. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering precise insights into the connectivity and spatial arrangement of atoms within a molecule. For 1-Methyl-1H-pyrazole-4-sulfonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.

¹H NMR Spectral Analysis for Proton Environment

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The pyrazole (B372694) ring contains two aromatic protons, H3 and H5, which are expected to appear as singlets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts of these protons are influenced by the electronic effects of the N-methyl and sulfonic acid groups. The methyl group attached to the nitrogen atom (N-CH₃) will produce a sharp singlet, likely in the range of δ 3.8 to 4.2 ppm. The acidic proton of the sulfonic acid group (-SO₃H) is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but would typically be found further downfield.

For a closely related compound, sodium 1-methyl-1H-pyrazole-4-sulfinate, the methyl group at N1 appears as a singlet at approximately δ 3.8 ppm. This provides a reasonable estimate for the chemical shift of the methyl protons in this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | 7.5 - 8.5 | Singlet |

| H5 | 7.5 - 8.5 | Singlet |

| N-CH₃ | 3.8 - 4.2 | Singlet |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the pyrazole ring and the one carbon of the N-methyl group. The C4 carbon, directly attached to the electron-withdrawing sulfonic acid group, is expected to be the most deshielded of the ring carbons. The C3 and C5 carbons will also have distinct chemical shifts, influenced by the adjacent nitrogen atoms and the methyl group. The N-methyl carbon will appear in the upfield region of the spectrum. Based on data for similar pyrazole structures, the pyrazole ring carbons are anticipated to resonate in the range of δ 110 to 150 ppm, while the methyl carbon would be found at approximately δ 35-45 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 130 - 145 |

| C4 | 115 - 130 |

| C5 | 135 - 150 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no direct through-bond couplings are expected between the isolated pyrazole ring protons (H3 and H5) and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the H3 and H5 signals in the ¹H spectrum to their corresponding C3 and C5 signals in the ¹³C spectrum, and the N-CH₃ proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity. This can be used to confirm the spatial relationship between the N-methyl group and the adjacent H5 proton on the pyrazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions such as hydrogen bonding.

Vibrational Assignments of Functional Groups

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The sulfonic acid group will give rise to several characteristic bands, including strong and broad O-H stretching vibrations, typically in the region of 3200-2500 cm⁻¹, and strong S=O stretching vibrations, which are expected to appear as two distinct bands in the ranges of 1250-1160 cm⁻¹ (asymmetric) and 1070-1010 cm⁻¹ (symmetric). The C-S stretching vibration is expected in the 800-600 cm⁻¹ region.

The pyrazole ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The N-CH₃ group will show characteristic C-H stretching and bending vibrations. For related pyrazole compounds, C-N stretching vibrations of the pyrazole ring have been observed around 1290 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| -SO₃H | O-H Stretch | 3200 - 2500 (broad) |

| -SO₃H | S=O Asymmetric Stretch | 1250 - 1160 |

| -SO₃H | S=O Symmetric Stretch | 1070 - 1010 |

| Pyrazole | C-H Stretch | > 3000 |

| Pyrazole | C=N, C=C Stretch | 1600 - 1400 |

Hydrogen Bonding Network Analysis

The presence of the sulfonic acid group makes this compound a strong hydrogen bond donor. In the solid state, it is expected to form an extensive network of intermolecular hydrogen bonds involving the sulfonic acid protons and the oxygen atoms of neighboring molecules. This hydrogen bonding will significantly influence the position and shape of the O-H stretching band in the IR spectrum, typically causing it to broaden and shift to lower wavenumbers. The pyridine-type nitrogen atom (N2) of the pyrazole ring can also act as a hydrogen bond acceptor. Analysis of the N-H stretching region in the IR spectra of related 1H-pyrazoles has been used to understand their supramolecular structures formed through hydrogen bonding. acints.com In solution, the extent and nature of hydrogen bonding will be dependent on the solvent used. Spectroscopic studies in different solvents can provide insights into the solute-solvent interactions and the disruption or formation of hydrogen-bonded aggregates.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) is critical for the unequivocal confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of an ion.

For this compound, the expected exact mass can be calculated based on its molecular formula, C₄H₆N₂O₃S. By comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical value, the molecular formula can be confirmed, distinguishing it from other potential isobaric compounds. For instance, the use of HRMS has been pivotal in confirming the elemental composition of newly synthesized pyrazole derivatives. nih.gov

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

| C₄H₆N₂O₃S | [M+H]⁺ | 163.0172 |

| [M-H]⁻ | 161.0026 | |

| [M+Na]⁺ | 185.0001 |

This interactive table presents the calculated exact masses for different ionic species of the target compound.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a pre-selected precursor ion. In an MS/MS experiment, the molecular ion (or a prominent fragment ion) of this compound is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of its substituents. tandfonline.comresearchgate.net For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of the Sulfonic Acid Group: A primary and highly characteristic fragmentation would involve the cleavage of the C-S bond, leading to the loss of the sulfonic acid group (SO₃H, 81 Da) or its components. This would result in a prominent ion corresponding to the 1-methylpyrazole (B151067) cation.

Ring Fragmentation: Pyrazole rings are known to fragment via the expulsion of stable neutral molecules like hydrogen cyanide (HCN). researchgate.net Following the initial loss of the sulfonic acid group, the resulting 1-methylpyrazole fragment could undergo further cleavage.

Methyl Group Fragmentation: Loss of a hydrogen radical from the N-methyl group is a common fragmentation pathway observed in N-methylated pyrazoles. researchgate.net

Table 2: Predicted Key MS/MS Fragmentation Patterns for this compound ([M+H]⁺, m/z 163.02)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Nominal) |

| 163.02 | [C₄H₆N₂]⁺ | SO₃ | 82 |

| 163.02 | [C₄H₅N₂O₂S]⁺ | H₂O | 145 |

| 82.05 | [C₃H₃N]⁺ | HCN | 55 |

| 82.05 | [C₄H₅N₂-H]⁺ | H | 81 |

This interactive table outlines the predicted fragmentation pathways for the protonated molecule.

X-ray Crystallography for Solid-State Structure Determination

While no publicly available crystal structure for this compound itself exists, analysis of closely related pyrazole sulfonates and other substituted pyrazoles provides a robust framework for predicting its solid-state characteristics. nih.govmdpi.com X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding detailed information on bond lengths, bond angles, and intermolecular interactions.

The geometry of the pyrazole ring is well-established. It is an aromatic, planar five-membered ring. The introduction of a methyl group at the N1 position and a sulfonic acid group at the C4 position will influence the electronic distribution and, to a lesser extent, the geometry of the ring.

Based on crystallographic data from various substituted pyrazoles, the following bond lengths and angles can be anticipated. nih.govmdpi.comnih.gov

Table 3: Expected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Expected Value |

| Bond Length | N1-N2 | ~1.36 Å |

| N1-C5 | ~1.35 Å | |

| C3-C4 | ~1.38 Å | |

| C4-C5 | ~1.39 Å | |

| C4-S | ~1.77 Å | |

| S-O | ~1.44 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| O-S-O | ~118° |

This interactive table presents predicted intramolecular geometric parameters based on data from analogous structures.

The crystal structure of this compound is expected to be dominated by strong hydrogen bonding interactions involving the sulfonic acid group. The acidic proton of the -SO₃H group will act as a strong hydrogen bond donor, while the oxygen atoms of the sulfonate and the N2 atom of the pyrazole ring will serve as hydrogen bond acceptors.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-Methyl-1H-pyrazole-4-sulfonic acid. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.

The initial step in computational analysis involves determining the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would likely be performed using a DFT method, such as B3LYP, with a suitable basis set like 6-31G(d,p). The optimization would yield the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are hypothetical values based on typical bond lengths and angles for similar structures and should be confirmed by specific calculations.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C5 | 1.34 |

| N1-N2 | 1.33 |

| N2-C3 | 1.35 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| N1-C(methyl) | 1.47 |

| C4-S | 1.78 |

| S-O(hydroxyl) | 1.57 |

| S=O(oxo) | 1.45 |

| Bond Angles (degrees) | |

| C5-N1-N2 | 111.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 112.0 |

| C3-C4-C5 | 104.0 |

| C4-C5-N1 | 108.0 |

| C3-C4-S | 128.0 |

| O-S-O | 113.0 |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO is likely to be distributed over the electron-withdrawing sulfonic acid group. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO. The sulfonic acid group, a strong electron-withdrawing group, would significantly lower the energy of the LUMO. This would result in a relatively moderate HOMO-LUMO gap, suggesting a molecule with balanced reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are estimated values based on trends observed in related pyrazole derivatives and require specific DFT calculations for accuracy.)

| Orbital | Predicted Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), while blue regions signify electron-deficient areas (positive potential).

The ESP map of this compound is predicted to show a significant negative potential (red) around the oxygen atoms of the sulfonic acid group, highlighting their nucleophilic character. The hydrogen atom of the sulfonic acid group and the protons on the pyrazole ring would exhibit a positive potential (blue), indicating their electrophilic nature. The nitrogen atoms of the pyrazole ring would also show regions of negative potential, though less intense than the sulfonic acid oxygens. This information is valuable for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be used to model potential reaction pathways and identify the transition states involved. For this compound, reactions of interest could include electrophilic substitution on the pyrazole ring or reactions involving the sulfonic acid group.

For instance, the sulfonation of 1-methyl-1H-pyrazole to form this compound could be modeled. This would involve calculating the energies of the reactants, intermediates, transition states, and products. The transition state would be a high-energy structure representing the energy barrier that must be overcome for the reaction to proceed. Analysis of the transition state geometry would reveal the key bond-forming and bond-breaking events. Such studies often show that the reaction proceeds via a Wheland intermediate, a common feature in electrophilic aromatic substitution reactions.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic techniques, which can aid in the interpretation of experimental data or provide predictive spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For ¹H NMR, distinct signals would be expected for the methyl protons, the two protons on the pyrazole ring, and the acidic proton of the sulfonic acid group. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, ¹³C NMR chemical shifts can be calculated, providing information about the carbon skeleton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values relative to TMS and would vary with the solvent used.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | 7.8 | |

| C5-H | 8.1 | |

| N-CH₃ | 3.9 | 38.0 |

| SO₃-H | 11.5 (broad) | |

| C3 | 135.0 | |

| C4 | 118.0 | |

| C5 | 140.0 |

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound would include the O-H stretch of the sulfonic acid (typically a broad band), the S=O stretches (strong absorptions), C-H stretches of the methyl group and pyrazole ring, and various ring vibrations.

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated values and are typically scaled to match experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (sulfonic acid) | 3400-2500 (broad) |

| C-H Stretch (aromatic) | 3150-3100 |

| C-H Stretch (methyl) | 2980-2850 |

| S=O Asymmetric Stretch | ~1350 |

| S=O Symmetric Stretch | ~1170 |

| C=N Stretch | ~1550 |

| C-S Stretch | ~700 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Pyrazole derivatives typically exhibit π-π* transitions in the UV region. The presence of the sulfonic acid group may cause a slight shift in the absorption maxima compared to the parent 1-methyl-1H-pyrazole.

Molecular Dynamics Simulations for Solution-State Behavior

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, such as water, over time. These simulations provide insights into its solvation, conformational dynamics, and intermolecular interactions.

An MD simulation would typically place one or more molecules of this compound in a box of solvent molecules and calculate the forces between all atoms to simulate their movement. This would reveal how water molecules arrange themselves around the solute, forming a hydration shell. The polar sulfonic acid group would be expected to form strong hydrogen bonds with water molecules, enhancing its solubility. The pyrazole ring, with its nitrogen atoms, would also participate in hydrogen bonding. These simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on mechanism, not efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational methodology used to correlate the structural or physicochemical properties of a series of compounds with their biological activities or chemical properties in a quantitative manner. nih.gov The primary goal of a mechanistic QSAR study is not merely to predict the activity of new molecules but to understand the underlying molecular features that govern their behavior. tandfonline.comyoutube.com Such models establish a mathematical relationship between a molecule's properties—represented by numerical values called descriptors—and its observed activity. youtube.com For the compound this compound, while specific, dedicated QSAR publications are not widely available, the mechanistic principles can be understood by analyzing studies on the broader class of pyrazole derivatives. nih.govnih.govresearchgate.netnih.gov

A mechanistic QSAR analysis for a series of compounds including this compound would involve calculating various descriptors that quantify its electronic, steric, and hydrophobic characteristics. These descriptors are then used to build a regression model. The resulting equation provides insight into which properties are most influential. nih.govyoutube.com

Key Molecular Descriptors and Mechanistic Interpretation

The structural features of this compound—the N-methyl group, the pyrazole ring, and the C4-sulfonic acid group—would be represented by distinct descriptors in a QSAR model.

Electronic Descriptors: These quantify the electronic aspects of the molecule. For the pyrazole ring, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic partial charges, are crucial. nih.govwalisongo.ac.id The sulfonic acid group is a strong electron-withdrawing group, which would significantly lower the HOMO and LUMO energies and affect the charge distribution across the pyrazole ring. A QSAR model might reveal that a specific partial charge on the nitrogen atoms or a lower LUMO energy is critical for the interaction mechanism, suggesting that electron-accepting capabilities are important. nih.gov

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. The sulfonic acid group is bulky, and its size can be quantified by descriptors like molar refractivity (MR) or specific van der Waals volume calculations. researchgate.net A QSAR study could show a positive or negative correlation with a steric descriptor, indicating whether a bulky group at this position is favorable or unfavorable for the mechanism of action. Topological descriptors, which describe the connectivity and shape of the molecule, have also been found to be imperative in governing the activity of pyrazole derivatives. researchgate.net

Hydrophobicity Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity. The sulfonic acid group is highly polar and hydrophilic, which would give this compound a low log P value. In contrast, the N-methyl group adds a small amount of lipophilicity. A QSAR model's coefficient for log P would explain the role of hydrophobicity in the molecule's transport or its interaction with a binding site. nih.gov For instance, some QSAR analyses on heterocyclic compounds have identified descriptors related to lipophilic atoms as having a positive influence on interaction mechanisms. tandfonline.com

Illustrative QSAR Data Table

To understand how these descriptors are used, consider the following hypothetical data table for a series of pyrazole analogs. This table illustrates the type of data that would be generated in a QSAR study to build a predictive and mechanistically informative model.

| Compound Name | Molecular Descriptor 1 (e.g., LUMO Energy) | Molecular Descriptor 2 (e.g., Molar Refractivity at C4) | Molecular Descriptor 3 (e.g., log P) |

| Pyrazole-4-sulfonic acid | -1.2 eV | 14.5 cm³/mol | -2.5 |

| This compound | -1.1 eV | 14.5 cm³/mol | -2.1 |

| 1-Ethyl-1h-pyrazole-4-sulfonic acid | -1.0 eV | 14.5 cm³/mol | -1.7 |

| 1-Methyl-1h-pyrazole-4-carboxylic acid | -0.9 eV | 9.8 cm³/mol | -1.5 |

This table is for illustrative purposes only to demonstrate the QSAR methodology.

From a table like this, a QSAR equation could be derived, such as:

Activity = c₀ + (c₁ * LUMO Energy) + (c₂ * Molar Refractivity) + (c₃ * log P)

The signs and magnitudes of the coefficients (c₁, c₂, c₃) would provide the mechanistic insights. For example, a large negative value for c₁ would imply that a lower LUMO energy (stronger electron-accepting character) is a key driver of the mechanism. nih.gov Similarly, the coefficient for a steric descriptor could reveal the spatial constraints of a binding pocket. researchgate.net Through such models, the specific contributions of the methyl and sulfonic acid groups of this compound to a given interaction can be quantitatively understood. nih.gov

Derivatives and Analogs of 1 Methyl 1h Pyrazole 4 Sulfonic Acid

Synthesis of Substituted Pyrazole-4-sulfonic Acid Derivatives

The synthesis of substituted pyrazole-4-sulfonic acid derivatives often begins with the construction of the pyrazole (B372694) ring, followed by the introduction of the sulfonic acid moiety or its precursor. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. orientjchem.orgyoutube.com For instance, 3,5-dimethyl-1H-pyrazole can be synthesized from pentane-2,4-dione and hydrazine hydrate (B1144303). nih.govacs.org

The sulfonation of the pyrazole ring is a critical step. Direct sulfonation can be achieved using oleum (B3057394) (fuming sulfuric acid). youtube.comslideshare.net Alternatively, chlorosulfonic acid is frequently used to introduce a sulfonyl chloride group (-SO₂Cl) onto the pyrazole ring, typically at the 4-position. nih.govacs.org This intermediate is highly reactive and serves as a key building block for a wide range of sulfonamide derivatives. To prevent the degradation of the sulfonyl chloride back to sulfonic acid, a mixture of chlorosulfonic acid and thionyl chloride is sometimes employed. acs.org

The pyrazole-4-sulfonyl chloride can then be reacted with various amines or other nucleophiles to create a library of substituted derivatives. For example, reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with different phenylethylamine derivatives yields a series of pyrazole-4-sulfonamides. nih.govacs.org Multi-component reactions have also been developed as an efficient strategy for synthesizing complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, in a single step from simple starting materials. nih.gov

Table 1: Synthesis of Substituted Pyrazole Derivatives This interactive table summarizes various synthetic methods for creating substituted pyrazole derivatives.

| Starting Material(s) | Reagent(s) | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90% | nih.govacs.org |

| 3,5-dimethyl-1H-pyrazole | Potassium tert-butoxide, Methyl iodide | 1,3,5-trimethyl-1H-pyrazole | 78% | nih.govacs.org |

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine, DIPEA | Pyrazole-4-sulfonamide derivative | 55% | nih.gov |

| Hydrazine/hydrazide, 1,3-dicarbonyl | Succinimide-N-sulfonic acid (SuSA) | Substituted pyrazoles | High | orientjchem.orgresearchgate.net |

| Hispolons, 4-Sulfonamide phenylhydrazine | Pyridine (B92270), Ethanol | Hispolon pyrazole sulfonamides | 85-95% | scielo.org.mx |

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or chemical activity. For analogs of 1-methyl-1H-pyrazole-4-sulfonic acid, SAR studies have provided significant insights.

Research on pyrazole-based inhibitors of metalloproteases meprin α and β revealed that substituents on the pyrazole core are critical for activity. nih.gov For instance, introducing acidic groups like carboxyphenyl moieties at the 3- or 5-position of the pyrazole ring generally increased the inhibitory activity against meprin β. nih.gov However, this modification did not substantially improve selectivity over meprin α. The study highlighted the preference of meprin β for acidic residues in inhibitor binding. nih.gov

In the context of antifungal agents, SAR studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides (a related pyrazole structure) showed that the nature and position of substituents on an attached phenyl ring significantly impact efficacy. mdpi.com A 3D-QSAR model indicated that both steric and electrostatic fields play a role, with bulky, electron-withdrawing groups at certain positions enhancing antifungal activity. mdpi.com Similarly, SAR analysis of pyrazole-thiazolidinone hybrids has identified key structural features for antimicrobial action, such as the presence of specific halogen atoms on aryl substituents. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Pyrazole Analogs This interactive table outlines key findings from SAR studies on various pyrazole derivatives.

| Pyrazole Scaffold | Structural Modification | Impact on Activity | Target/Application | Reference(s) |

|---|---|---|---|---|

| 3,5-Diphenylpyrazole | Introduction of acidic carboxyphenyl moieties | Increased activity against meprin β | Meprin β inhibition | nih.gov |

| Pyrazoline-thiazolidinone | Attachment of Br or Cl to isatin (B1672199) scaffold | Increased anticancer activity | Anticancer | nih.gov |

| Pyrazole hybrid aurones | Replacement of a hydroxyl with a carbamoyl (B1232498) group | Enhanced cytotoxicity | Gastric cancer cells | researchgate.net |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) substitution | Higher antifungal activity than boscalid (B143098) | Antifungal | mdpi.com |

| Pyrazole-thiazolidinones | Introduction of Cl, NO₂, or OH on a phenyl ring | 2-4 fold potentiation of antimicrobial activity | Antimicrobial | nih.gov |

Bioisosteric Replacements of the Sulfonic Acid Group

The sulfonic acid group is a strong acid and is highly polar. In drug design and materials science, it is often desirable to replace this group with a bioisostere—a different functional group with similar physical or chemical properties that can maintain or improve the molecule's function while modifying other characteristics like absorption or membrane permeability. tandfonline.comzu.ac.ae

Common bioisosteres for carboxylic acids, which share acidic properties with sulfonic acids, are frequently considered. nih.govopenaccessjournals.com These include:

Tetrazoles: The 5-substituted 1H-tetrazole is a well-known bioisostere of a carboxylic acid. openaccessjournals.com It is a planar, aromatic heterocycle that can act as a proton donor. Its introduction has been successful in many therapeutic agents. tandfonline.comzu.ac.aeopenaccessjournals.com

Sulfonamides: The sulfonamide group (-SO₂NHR) can also serve as a bioisostere. tandfonline.comzu.ac.ae While not isoelectronic, it can mimic the acidic proton and hydrogen bonding capabilities of a sulfonic or carboxylic acid. Replacing a carboxyl group with a sulfonamide was shown to increase the efficacy of angiotensin II receptor antagonists. tandfonline.comzu.ac.ae

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids (-CONHOH) are moderately acidic and are known for their metal-chelating properties. They have been successfully employed as carboxylic acid bioisosteres in various drug candidates. nih.gov

Other Acidic Moieties: Phosphonic acids and phosphinic acids are more polar than carboxylic acids and have been used as replacements in analogs of neurotransmitters. nih.gov

The choice of a bioisostere depends on the specific goals of the molecular modification, such as altering acidity (pKa), lipophilicity (logP), or metabolic stability. tandfonline.comnih.gov

Table 3: Common Bioisosteric Replacements for Acidic Groups This interactive table compares properties of common bioisosteres for sulfonic/carboxylic acids.

| Bioisostere | Typical pKa | Key Features | Reference(s) |

|---|---|---|---|

| Sulfonic Acid | < 0 | Strong acid, highly polar | nih.gov |

| Carboxylic Acid | ~3-5 | Moderately strong acid, planar | tandfonline.comnih.gov |

| Tetrazole | ~4-5 | Acidic, planar, aromatic | tandfonline.comopenaccessjournals.com |

| Sulfonamide | ~6-10 | Acidic proton, H-bond donor/acceptor | tandfonline.comzu.ac.ae |

| Hydroxamic Acid | ~8-9 | Moderately acidic, metal chelator | nih.gov |

| Phosphonic Acid | ~2 and ~7 | Diprotic, more polar than COOH | nih.gov |

Synthesis of Conjugates and Hybrid Molecules

To explore novel functionalities, the this compound scaffold can be conjugated with other molecules to create hybrid structures. This strategy aims to combine the properties of both parent molecules or to target specific biological pathways.

One approach involves designing hybrid molecules based on the structural features of known active compounds. For example, researchers have synthesized hybrids of pyrazole and propafenone, a known multidrug resistance (MDR) modulator, to create new potential agents for overcoming P-glycoprotein mediated drug resistance. nih.gov

Another common strategy is the creation of pyrazole-heterocycle conjugates. The synthesis of pyrazole-thiazolidinone hybrids has been extensively studied. nih.gov These molecules are typically synthesized through multi-step reactions, often involving the initial formation of a pyrazole-substituted thiosemicarbazide, which is then cyclized with agents like chloroacetic acid or α-bromoacetophenones to form the thiazolidinone ring. nih.gov These hybrids have been investigated for a range of biological activities.

The synthesis of pyrazole-clubbed thiophene (B33073) derivatives has also been reported, where a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde is reacted with an aminothiophene derivative to yield the hybrid molecule in good yields. nih.gov These synthetic efforts demonstrate the modularity of the pyrazole core in constructing complex and functionally diverse molecules.

Advanced Applications and Research Domains

Catalysis Research

The presence of both a pyrazole (B372694) moiety, known for its coordination capabilities, and a sulfonic acid group, a strong Brønsted acid, makes 1-Methyl-1H-pyrazole-4-sulfonic acid a versatile candidate for various catalytic applications.

The sulfonic acid group (-SO₃H) is a powerful proton donor, enabling the compound to function as a Brønsted acid catalyst. Such catalysts are crucial for a wide range of organic reactions that proceed via protonation of a substrate. While direct research on this compound is emerging, the application of similar sulfonic acid-functionalized materials is well-documented. For instance, compounds like 4-(succinimido)-1-butane sulfonic acid have been effectively used as reusable Brønsted acid catalysts for the synthesis of pyrazolone (B3327878) derivatives. researchgate.nettandfonline.com These catalysts often facilitate reactions with high yields, clean profiles, and simple methodologies under solvent-free conditions. researchgate.nettandfonline.com The primary advantage of using such solid acid catalysts is the potential for catalyst recovery and reuse, which aligns with the principles of green chemistry. mdpi.com

Key Reaction Types Catalyzed by Brønsted Acids:

| Reaction Type | Description |

|---|---|

| Esterification | Formation of an ester from a carboxylic acid and an alcohol. |

| Transesterification | Exchange of the organic group of an ester with the organic group of an alcohol. |

| Alkylation | Transfer of an alkyl group from one molecule to another. |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. |

The effectiveness of these catalysts is often linked to the number of available acid sites and the stability of the functional group under reaction conditions. mdpi.com

This compound can theoretically be employed in both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: In its pure form, the compound is soluble in polar solvents, allowing it to act as a homogeneous catalyst where the catalyst and reactants are in the same phase. This setup often leads to high catalytic activity and selectivity due to the excellent accessibility of the catalytic sites.

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling, the sulfonic acid group can be immobilized onto solid supports. mdpi.com Materials such as silica, alumina, or magnetic nanoparticles can be functionalized with sulfonic acid groups to create robust heterogeneous catalysts. mdpi.com These solid acid catalysts are highly valued in industrial processes for their ease of separation from the reaction mixture, which simplifies product purification and reduces operational costs. mdpi.com The stability of the bond linking the sulfonic acid to the support is crucial to prevent leaching of the active sites during repeated use. mdpi.com

The pyrazole ring within this compound contains nitrogen atoms that can act as electron-pair donors, making them suitable for coordinating with metal centers to form metal complexes. Pyrazole derivatives are well-known ligands in coordination chemistry and have been used to create catalysts for various transformations. For example, pyrazole-based ligands have been incorporated into gold and copper complexes that exhibit interesting structural and catalytic properties. nih.gov

The combination of a metal-binding site (the pyrazole ring) and a catalytically active acidic site (the sulfonic acid group) in one molecule could lead to bifunctional catalysts. Such catalysts could facilitate tandem reactions where both the metal center and the Brønsted acid site play sequential or cooperative roles. Derivatives of 1-methyl-1H-pyrazole, such as the corresponding boronic acid pinacol (B44631) ester, are extensively used in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, highlighting the utility of the pyrazole core in modern synthetic chemistry. fishersci.comresearchgate.net

Materials Science Investigations

The structural features of this compound also make it a promising building block for the development of new functional materials.

The sulfonic acid group can be incorporated into polymer chains or onto the surface of inorganic materials to create advanced composites.

Proton-Conducting Membranes: Sulfonated polymers are widely used as proton-exchange membranes (PEMs) in fuel cells. The sulfonic acid groups provide pathways for proton transport. Integrating this compound into a polymer backbone could yield materials with tailored proton conductivity, thermal stability, and mechanical properties.

Functionalized Fillers: The compound could be used to modify the surface of fillers (e.g., silica, titania) in composite materials. This functionalization can improve the compatibility between the filler and the polymer matrix and introduce new functionalities, such as increased acidity or hydrophilicity, to the final composite material.

The pyrazole ring is a component of many molecules with interesting photophysical and electronic properties.

Optical Properties: Research on multinuclear metal-pyrazole complexes has shown that they can exhibit intense, temperature-dependent light emission (luminescence). nih.gov For instance, certain gold-pyrazolate clusters show orange emission arising from metal-to-metal charge transfer transitions. nih.gov By incorporating this compound into larger molecular or supramolecular structures, it may be possible to design new materials with specific light-emitting or sensing capabilities.

Electronic Materials: The heterocyclic nature of the pyrazole ring means it can be a component in organic semiconductors or conductive polymers. The sulfonic acid group could be used to modulate the electronic properties of these materials or to facilitate self-assembly through hydrogen bonding and ionic interactions, influencing the material's morphology and charge transport characteristics.

Supramolecular Assembly and Self-Organization

The inherent properties of the pyrazole ring, particularly its ability to form hydrogen bonds, make it a valuable component in the field of supramolecular chemistry. Research has demonstrated that the 1H-pyrazole moiety can act as a critical driver for the self-assembly of molecules into highly ordered structures. rsc.org

Studies on 4-aryl-1H-pyrazoles have revealed their capacity to self-assemble via hydrogen bonding, leading to the formation of columnar mesophases, which are types of liquid crystals. rsc.org In these assemblies, the pyrazole unit is essential for the aggregation that results in mesomorphism. rsc.org A proposed model for this organization involves an antiparallel arrangement of molecules that are partially interdigitated and interact through hydrogen bonds. rsc.org

Furthermore, the introduction of 1H-pyrazole groups to aromatic cores has been used as a strategy to construct supramolecular organic frameworks. These frameworks are formed through multiple [N−H···N] hydrogen bonds, along with other non-covalent interactions like C−H···π and π···π stacking. mdpi.com Such self-assembled structures have been shown to exhibit interesting photophysical properties, including crystallization-induced emission (CIE). mdpi.com The sulfonic acid group in this compound would be expected to contribute significantly to such intermolecular interactions, potentially leading to novel, water-soluble, self-organizing systems.

Biological Research Applications (In vitro/mechanistic focus only)

The 1-methyl-pyrazole scaffold, particularly when functionalized with a sulfonamide or carboxylic acid group at the 4-position, is a prominent pharmacophore in drug discovery. Its derivatives have been the subject of numerous in vitro studies to probe their interactions with various biological targets.

Derivatives of the pyrazole core are widely investigated as inhibitors of various enzymes critical to pathological processes.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity. mdpi.com These compounds are designed as SDH inhibitors, a key enzyme in the mitochondrial electron transport chain. Molecular docking studies suggest that the carbonyl oxygen atom of the pyrazole carboxamide can form crucial hydrogen bonds with amino acid residues like TYR58 and TRP173 within the enzyme's active site. mdpi.com

Cyclooxygenase (COX) Inhibition : Molecular modeling studies have shown that certain pyrazole analogs can effectively dock into the active site of cyclooxygenase-2 (COX-2). nih.gov The interaction is stabilized by a combination of classical hydrogen bonding, π-π interactions, and cation–π interactions, which enhances the ligand's residence time in the active site and contributes to its anti-inflammatory potential. nih.gov

Carbonic Anhydrase (CA) Inhibition : Pyrazole sulfonamides have been investigated as inhibitors of carbonic anhydrases. For instance, pyrazolo[4,3-c]pyridine sulfonamides showed inhibitory activity against cytosolic isoforms hCA I and hCA II. nih.gov

Other Enzymes : The pyrazole sulfonamide framework has also been explored for the inhibition of other enzymes. Acyl pyrazole sulfonamides have been identified as potent α-glucosidase inhibitors, which is relevant for research into metabolic disorders. frontiersin.org Additionally, related pyrazole derivatives have demonstrated selective inhibitory activity against monoamine oxidase (MAO) A and B isoforms. acs.org

Table 1: Selected Pyrazole Derivatives and Their Enzyme Inhibition Profiles

| Pyrazole Derivative Class | Target Enzyme | Key In Vitro Findings | Citations |

|---|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Exhibit potent antifungal activity by inhibiting SDH; docking shows H-bonds with TYR58 and TRP173. | mdpi.com |

| Pyrazole Analogs | Cyclooxygenase-2 (COX-2) | Interact with the active site via hydrogen bonding and π-π interactions. | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase (hCA I, hCA II) | Showed inhibitory activity with Ki values ranging from 79.6 nM to 907.5 nM against hCA I. | nih.gov |

| Acyl Pyrazole Sulfonamides | α-Glucosidase | Identified as potent inhibitors in in vitro assays. | frontiersin.org |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO-A, MAO-B) | Displayed high activity with Ki values in the nanomolar range for both isoforms. | acs.org |